

# A Comparative Guide to Near-Infrared Photoswitches Beyond Azobenzene

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## Compound of Interest

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The quest for precise spatiotemporal control in biological systems and advanced materials has propelled the development of molecular photoswitches. While azobenzene has been a foundational tool, its reliance on UV-Vis light for isomerization limits its application in biological contexts due to poor tissue penetration and potential phototoxicity. This guide provides a comprehensive comparison of emerging alternatives that operate in the near-infrared (NIR) window (700-1000 nm), offering deeper tissue penetration and reduced phototoxicity, making them ideal for *in vivo* applications and advanced photopharmacology.

This guide focuses on three promising classes of organic photoswitches—Diarylethenes, Spiropyrans, and Hemithioindigos—and explores the use of Upconverting Nanoparticles (UCNPs) as a versatile platform for indirect NIR photoswitching.

## Performance Comparison of NIR Photoswitches

The following tables summarize key quantitative data for representative NIR-responsive photoswitches from different classes. It is important to note that these parameters can be highly dependent on the molecular structure and the solvent used.

Table 1: Diarylethene Derivatives

Compound/ Derivative	$\lambda_{max}$ (Open -ring) (nm)	$\lambda_{max}$ (Clos ed- ring) (nm)	Forw ard $\lambda$ (nm)	Rever se $\lambda$ (nm)	$\Phi$ (Open → Clo se)	$\Phi$ (Clos e → O pen)	Ther mal Half- life ( $t_{1/2}$ )	Fatig ue Resis tance	Solve nt
DAE with	700-750						Thermally stable		Aqueous media
Phenyl pyridinium	-	(phosphorescence)	365	>600	-	-	Good		
DAE with							>4 cycles		
PbS Nanocrystals	-	-	UV	Green	-	-	Thermally stable	no obvious fatigue	-
Water-soluble DAE	-	-	532	-	-	High	Thermally stable	High	Aqueous solution

Table 2: Spiropyran and Merocyanine Derivatives

Comp ound/ Deriv ative	$\lambda_{ma}$	$\lambda_{ma}$	Forw ard $\lambda$ (nm)	Rever se $\lambda$ (nm)	$\Phi$ (Spiro → Mer o)	$\Phi$ (Mero → Spi ro)	Ther mal	Fatig ue	Solve
	x (Spiro ) (nm)	x (Mero ) (nm)					Half- life ( $t_{1/2}$ )	Resis tance	
Cationi c Spirop yrans	Colorl ess	Far- red/NI R	Visible	Differe nt visible $\lambda$	-	-	-	-	-
Bis- spirop yran on	-	-	980 (indire ct)	-	-	-	-	-	-
UCNP s									

Table 3: Hemithioindigo Derivatives

Table 4: Upconverting Nanoparticle (UCNP)-based Systems

UCNP Composition	Excitation $\lambda$ (nm)	Emission $\lambda$ (nm)	Photoswitch Actuated	Key Feature
NaYF <sub>4</sub> :Tm,Yb	975	Blue	Azobenzene (AAQ)	Remote control of ion channels in brain slices. <a href="#">[1]</a>
NaYF <sub>4</sub> :Er,Yb/Tm ,Yb (core-shell)	980 (intensity dependent)	UV (high power), Visible (low power)	Dithienylethene (DTE)	Two-way switching with a single NIR wavelength. <a href="#">[2]</a>

## Experimental Protocols

## General Synthesis of a Diarylethene Photoswitch

This protocol provides a generalized approach for the synthesis of a 1,2-dithienylethene derivative, a common core for diarylethene photoswitches.

- Synthesis of the Thiophene Precursor:
  - Start with a commercially available thiophene derivative.
  - Perform a Vilsmeier-Haack formylation to introduce an aldehyde group at the 2-position.
  - Protect the aldehyde group, for example, as a diethyl acetal.
  - Perform a lithium-halogen exchange at the 3-position using n-butyllithium, followed by quenching with an electrophile to introduce a desired substituent.
  - Deprotect the aldehyde to yield the functionalized thiophene-2-carbaldehyde.
- Coupling Reaction:
  - React two equivalents of the thiophene precursor with a perfluorocyclopentene in the presence of a strong base like lithium diisopropylamide (LDA) at low temperature. This forms the diarylethene core.
- Purification:
  - Purify the crude product using column chromatography on silica gel, followed by recrystallization to obtain the pure diarylethene photoswitch.
- Characterization:
  - Confirm the structure and purity of the final product using  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and high-resolution mass spectrometry (HRMS).

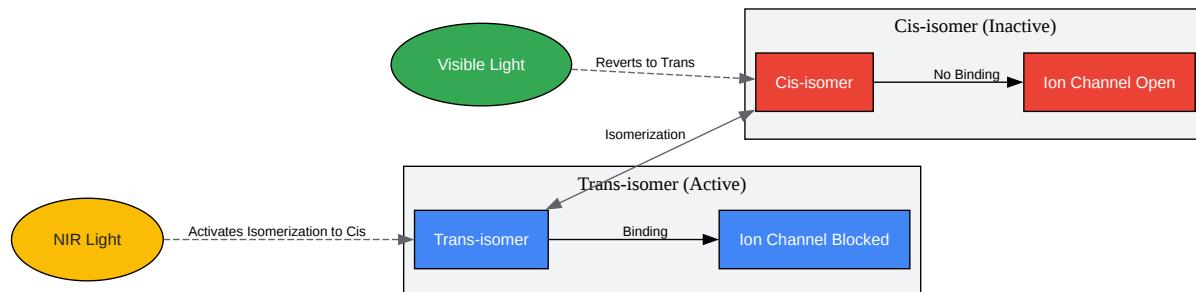
## Measurement of Photoswitching Quantum Yield

The photoisomerization quantum yield ( $\Phi$ ) is a critical parameter for evaluating the efficiency of a photoswitch. This protocol outlines a general method for its determination.

- Sample Preparation:
  - Prepare a dilute solution of the photoswitch in a suitable solvent (e.g., acetonitrile, toluene) in a quartz cuvette. The concentration should be adjusted to have an absorbance of ~0.1 at the irradiation wavelength.
- Actinometry:
  - Determine the photon flux of the light source using a chemical actinometer (e.g., ferrioxalate for UV-Vis) or a calibrated photodiode.
- Irradiation and Monitoring:
  - Irradiate the sample solution with a monochromatic light source at a wavelength where one isomer absorbs.
  - Monitor the change in the absorption spectrum at regular time intervals using a UV-Vis spectrophotometer until the photostationary state (PSS) is reached.
- Data Analysis:
  - Calculate the number of molecules isomerized from the change in absorbance.
  - Calculate the number of photons absorbed by the sample from the photon flux and the absorbance of the solution.
  - The quantum yield is the ratio of the number of molecules isomerized to the number of photons absorbed.

## Visualizations of Mechanisms and Workflows Signaling Pathway: Photocontrol of an Ion Channel

The following diagram illustrates a common application of photoswitches in photopharmacology: the reversible control of an ion channel. A photoswitchable ligand is tethered to the channel, and its isomerization controls the ligand's ability to bind to and either block or open the channel pore.

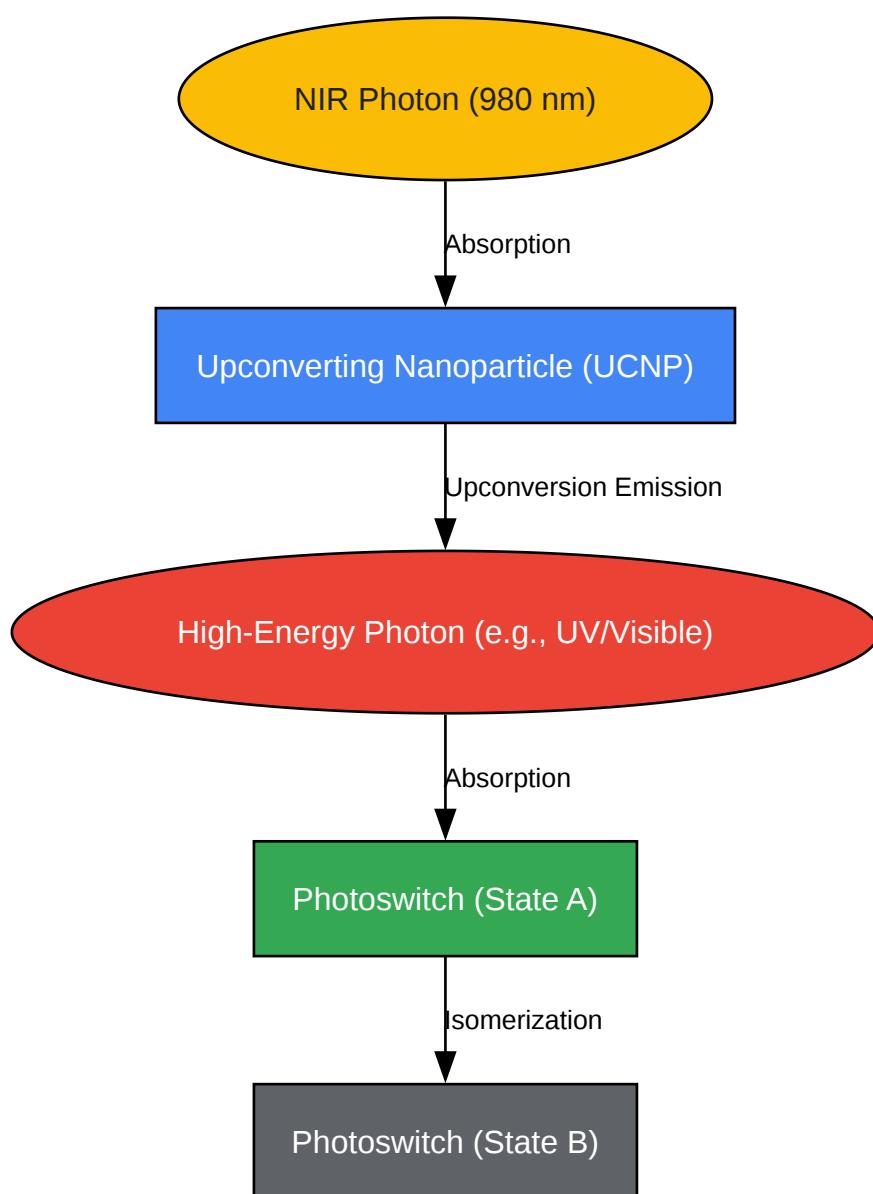


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Caption: Photocontrol of an ion channel using a photoswitchable ligand.

## Mechanism: Upconverting Nanoparticle (UCNP) Mediated Photoswitching

UCNPs can absorb low-energy NIR light and emit higher-energy visible or UV light, which can then be used to isomerize a nearby photoswitch. This provides an indirect method for NIR photoswitching.

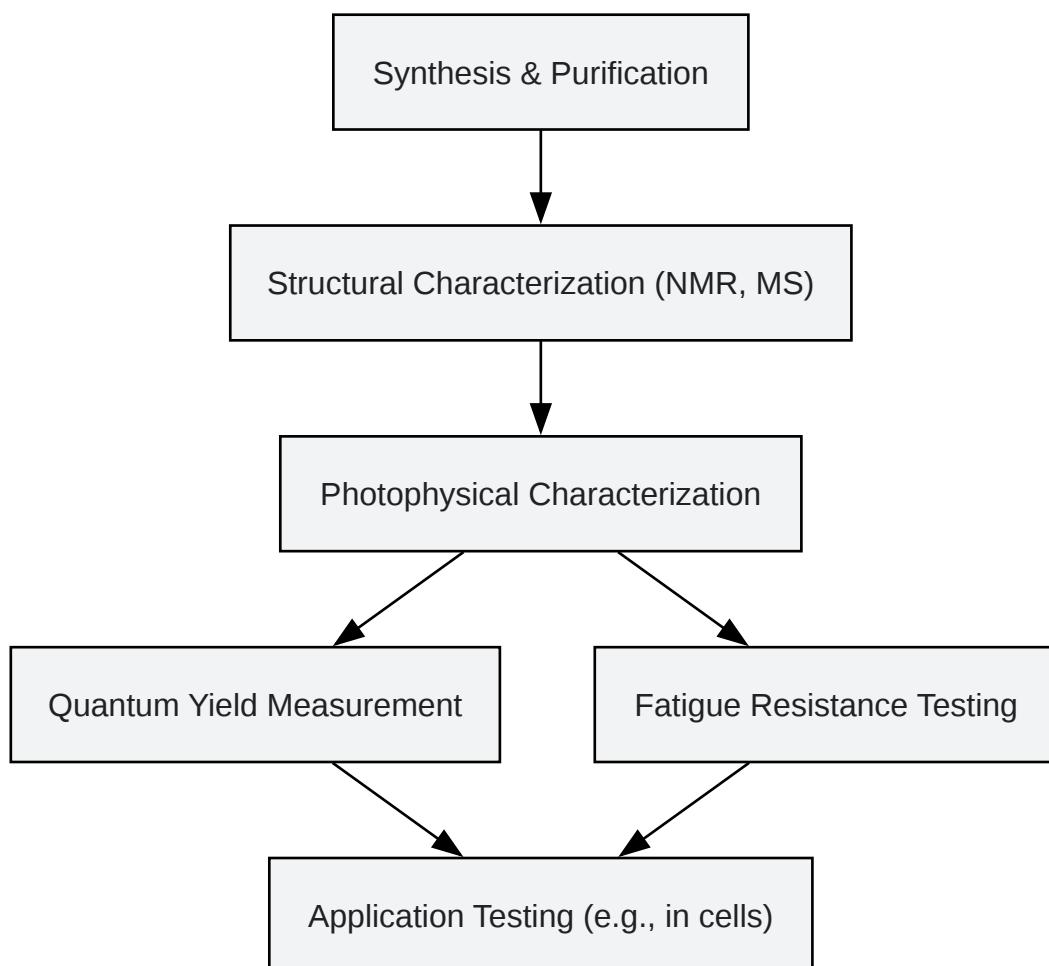


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Caption: Mechanism of UCNP-mediated photoswitching.

## Experimental Workflow: Characterization of a Novel Photoswitch

This diagram outlines a typical workflow for the synthesis and characterization of a new photoswitchable molecule.



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Caption: Experimental workflow for photoswitch characterization.

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## References

- 1. Eliminating Fatigue in Surface-Bound Spiropyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]

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